5-(Trifluoromethanesulfonyl)pent-1-ene
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Overview
Description
5-(Trifluoromethanesulfonyl)pent-1-ene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pent-1-ene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethanesulfonyl)pent-1-ene typically involves the reaction of pent-1-ene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
CH2=CH(CH2)3H+CF3SO2Cl→CH2=CH(CH2)3SO2CF3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethanesulfonyl)pent-1-ene undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the pent-1-ene moiety can participate in electrophilic addition reactions with halogens and hydrogen halides.
Nucleophilic Substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used under mild conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, thiols, and other nucleophiles, typically in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Major Products
Electrophilic Addition: Formation of dibromo or bromoalkanes.
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Scientific Research Applications
5-(Trifluoromethanesulfonyl)pent-1-ene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethanesulfonyl)pent-1-ene involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. In biological systems, it can modify proteins by reacting with nucleophilic amino acid residues, thereby altering protein function .
Comparison with Similar Compounds
Similar Compounds
Pent-1-ene: A simple alkene with similar reactivity in electrophilic addition reactions.
Trifluoromethanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Sulfonamides: Compounds containing the sulfonamide functional group, similar in reactivity to 5-(Trifluoromethanesulfonyl)pent-1-ene.
Uniqueness
This compound is unique due to the presence of both an alkene and a trifluoromethanesulfonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable intermediate in organic chemistry .
Properties
CAS No. |
61795-11-7 |
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Molecular Formula |
C6H9F3O2S |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonyl)pent-1-ene |
InChI |
InChI=1S/C6H9F3O2S/c1-2-3-4-5-12(10,11)6(7,8)9/h2H,1,3-5H2 |
InChI Key |
DIDSMWRTWDPHPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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